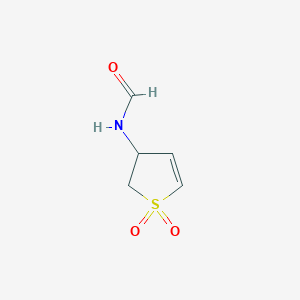

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide, also known as DTAF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTAF is a fluorescent dye that can be used for labeling proteins, nucleic acids, and other biomolecules. It is a versatile tool in various biological and biochemical applications, including imaging, protein quantification, and drug discovery.

Applications De Recherche Scientifique

Dehydrogenative [4 + 2] Cycloaddition

Formamides with 1-arylalkyl groups undergo dehydrogenative [4 + 2] cycloaddition reactions with alkynes via nickel/AlMe(3) catalysis, leading to highly substituted dihydropyridone derivatives. This transformation demonstrates the functionalization of C(sp(2))-H and C(sp(3))-H bonds in formamides, suggesting applications in the synthesis of complex heterocyclic compounds (Nakao et al., 2011).

Electrochemical N-Formylation of Amines

An efficient approach for the synthesis of formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid has been developed. This method is notable for its functional group tolerance and operation under ambient conditions, indicating potential for environmentally friendly synthesis routes (Lin & Huang, 2018).

Hydrogen-Bonded Complex Studies

Investigations into the hydrogen-bonded complexes formed by formamide and acetamide with phenols in 1,4-dioxan have provided insights into the acceptor abilities of amides and the impact of phenol acidity on complex polarity. Such studies are essential for understanding molecular interactions and could inform the design of new materials or molecular recognition systems (Malathi et al., 2004).

Catalysis and Green Chemistry

The synthesis of formamides from primary and secondary amines using methanol as a formyl carrier has been facilitated by a reusable chromium catalyst. This research highlights advancements in catalysis and green chemistry by demonstrating a method that uses less hazardous reagents and conditions while maintaining efficiency and selectivity (Yu et al., 2019).

Atmospheric Chemistry of Amides

Studies on the gas-phase reactions of amides with atmospheric oxidants such as OH radicals and Cl atoms have provided valuable kinetic and mechanistic information. This research is crucial for understanding the environmental implications of amides, including their role in atmospheric chemistry and potential impacts on air quality (Barnes et al., 2010).

Mécanisme D'action

Pharmacokinetics

. These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,4-5H,3H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMJYQLYXKQPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)

![5-(3,5-dimethylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2858690.png)

![3-[7-chloro-2-(2,5-dimethylbenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2858694.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)

![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)

![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)